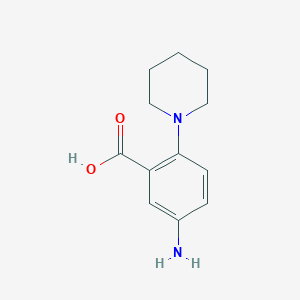

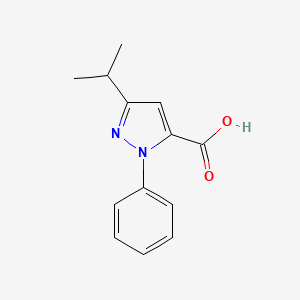

2-Benzamido-5-ethylthiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to "2-Benzamido-5-ethylthiophene-3-carboxylic acid" involves cyclocondensation reactions and three-component reactions. For example, cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium leads to benzothiazole-2-carboxylates through a 5-endo-trig process, showing a selectivity switch depending on the reaction conditions and the medium used (Dhameliya et al., 2017). Additionally, the three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives yields N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating a green synthesis approach (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques. For instance, the crystal and molecular structure of a novel pyrazole derivative was analyzed, revealing a dihedral angle that confirms the twisted conformation between pyrazole and thiophene rings, highlighting the compound's structural complexity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include cyclization reactions under basic conditions, leading to the formation of various heterocyclic compounds. For example, ethyl 2-benzoylthioureidothiophen-3-carboxylates undergo cyclization to produce new 2-aminothieno[2,3-d][1,3]thiazin-4-ones, showcasing the compound's reactivity and the possibility of generating diverse structures (Leistner et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, are crucial for understanding the compound's behavior in different environments. While specific studies on "2-Benzamido-5-ethylthiophene-3-carboxylic acid" were not found, related compounds exhibit diverse physical properties influenced by their molecular structure and substituents, which can be inferred for the compound .

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, photophysical properties, and potential for forming supramolecular assemblies, are significant for its application in synthesis and material science. For instance, the reactivity of related compounds with primary amines and the ability to undergo photochemical reactions have been documented, providing insights into their chemical behavior (Gable et al., 1997; Amati et al., 2010).

科学的研究の応用

1. Synthesis and Biological Activity

The compound is involved in the synthesis of various biologically active molecules. For example, it has been used in the synthesis of new thieno[2,3-d]pyrimidines, which have shown inhibitory activities against certain plant growths, indicating potential agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

2. Role in Cyclocondensation Reactions

It plays a significant role in cyclocondensation reactions, particularly in the formation of benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. This demonstrates its utility in organic chemistry, especially in reaction mechanistic studies and synthesis of complex molecules (Dhameliya et al., 2017).

3. Pharmacological Applications

Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, synthesized from this compound, have shown potential pharmacological activities like antiradical and anti-inflammatory activities, and even antihypoxic effects in certain models (Zykova et al., 2016).

4. Inhibitory Activity Against Human Leukocyte Elastase

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase, an enzyme involved in inflammatory responses (Gütschow et al., 1999).

5. Antimicrobial Properties

N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, based on this compound, have been synthesized and tested for antimicrobial activities, showing good activity against certain bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).

6. Application in Analytical Chemistry

It has been used in fluorescent derivatization of carboxylic acids, indicating its use in analytical chemistry for the sensitive detection of these acids (Narita & Kitagawa, 1989).

特性

IUPAC Name |

2-benzamido-5-ethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMKWKWMFBYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357766 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamido-5-ethylthiophene-3-carboxylic acid | |

CAS RN |

73696-46-5 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)